molecular formula C9H12ClN B1365256 2-Phenylcyclopropanamine hydrochloride CAS No. 61-81-4

2-Phenylcyclopropanamine hydrochloride

Cat. No. B1365256
CAS RN: 61-81-4
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanamine hydrochloride is a non-selective MAO-A/B inhibitor . It is also known as trans-2-Phenylcyclopropylamine Hydrochloride . The IUPAC name is (1S,2S)-2-phenylcyclopropanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 2-Phenylcyclopropanamine hydrochloride is C9H11N·HCl . The molecular weight is 169.65 .


Physical And Chemical Properties Analysis

2-Phenylcyclopropanamine hydrochloride appears as a white to light yellow powder or crystal . It has a melting point range of 161.0 to 165.0 °C . It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Synthesis and Neurotransmitter Analogues

2-Phenylcyclopropanamine hydrochloride has been utilized in the synthesis of constrained neurotransmitter analogues. The Ti(IV)-mediated cyclopropanation reaction is employed to produce substituted 2-phenylcyclopropylamines, which are analogues of neurotransmitters like histamine and tryptamine. These compounds are known for inhibiting monoamine oxidase and mimicking hallucinogens, and are synthesized from readily available materials in a few steps (Faler & Joullié, 2007).

Analytical Profiling in Biological Matrices

2-Phenylcyclopropanamine hydrochloride, among other psychoactive compounds, has been characterized analytically. Methods like gas chromatography and mass spectrometry have been used for its determination in biological matrices such as blood, urine, and vitreous humor. This profiling is crucial for understanding the behavior of these compounds in biological systems (De Paoli et al., 2013).

Kinetic Resolution via Aminolysis Reactions

The compound has been a subject in studies involving the kinetic resolution of 2-phenylcycloalkanamines through aminolysis reactions catalyzed by lipases. The study explored how the ring size and stereochemistry of the stereogenic centers influence the enantiomeric ratio and reaction rate in these aminolysis processes (González‐Sabín, Gotor, & Rebolledo, 2005).

Development of Selective Serotonin Receptor Agonists

Research has focused on developing selective serotonin 2C receptor agonists derived from tranylcypromine, a form of 2-phenylcyclopropanamine hydrochloride. These studies are significant for understanding the pharmacological properties and potential antidepressant-like actions of these compounds (Cho et al., 2009).

Repurposing for COVID-19 Treatment

Recent studies have identified tranylcypromine hydrochloride as a potential inhibitor of SARS-CoV-2 3C-like protease, suggesting its repurposing for treating COVID-19 and other Betacoronavirus infections. This highlights the compound's therapeutic potential beyond its traditional uses (Chiou et al., 2021).

Induction of Nerve Cell Apoptosis in Zebrafish

Trans-2-phenylcyclopropylamine has been studied for its effects on nerve cells in zebrafish. The research provides insights into the molecular mechanisms of its adverse reactions, such as inducing apoptosis in nerve cells through inhibition of LSD1 demethylase activity (Zhang Jie et al., 2009).

Safety And Hazards

2-Phenylcyclopropanamine hydrochloride is toxic if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and storing it locked up . If swallowed, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976475
Record name 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropanamine hydrochloride

CAS RN

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7
Record name Cyclopropanamine, 2-phenyl-, hydrochloride (1:1)
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Record name 61-81-4
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Record name 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
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Record name Tranylcypromine hydrochloride
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Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HH Park, KM Han, H Jeon, JS Lee, H Lee, SG Jeon… - Cells, 2020 - mdpi.com
Monoamine oxidase (MAO) has been implicated in neuroinflammation, and therapies targeting MAO are of interest for neurodegenerative diseases. The small-molecule drug …
Number of citations: 7 www.mdpi.com
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com
M Kücükdisli, H Bel-Abed, D Cirillo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was prepared from isothiocyanate 15a (80 mg, 0.39 mmol) and (E)-2-phenylcyclopropanamine hydrochloride salt (66 mg, 0.39 mmol) according to Method I. The …
Number of citations: 4 pubs.acs.org

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